molecular formula C8H11NO2 B575789 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) CAS No. 181820-65-5

2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI)

Cat. No.: B575789
CAS No.: 181820-65-5
M. Wt: 153.18 g/mol
InChI Key: RWHQBZFFRGACAK-UHFFFAOYSA-N
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Description

The compound 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) is a pyridine derivative characterized by a hydroxymethyl group (-CH2OH) at the 2-position of the pyridine ring, a methoxy (-OCH3) group at the 5-position, and a methyl (-CH3) substitution at the alpha carbon of the hydroxymethyl group.

Properties

CAS No.

181820-65-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(5-methoxypyridin-2-yl)ethanol

InChI

InChI=1S/C8H11NO2/c1-6(10)8-4-3-7(11-2)5-9-8/h3-6,10H,1-2H3

InChI Key

RWHQBZFFRGACAK-UHFFFAOYSA-N

SMILES

CC(C1=NC=C(C=C1)OC)O

Canonical SMILES

CC(C1=NC=C(C=C1)OC)O

Synonyms

2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI)

Origin of Product

United States

Preparation Methods

Aldol Condensation with Substituted Pyridines

A prominent method involves the aldol condensation of 5-methoxy-2-methylpyridine with aldehydes in the presence of amine catalysts. This approach, detailed in JP2010270008A , utilizes aldehydes such as acetaldehyde or n-butyraldehyde alongside tertiary amines (e.g., triethylamine or diethylmethylamine) to facilitate the formation of the alpha-methyl branch.

Reaction Conditions:

  • Substrate: 5-Methoxy-2-methylpyridine

  • Aldehyde: Acetaldehyde (1.5 mol equivalents)

  • Catalyst: Triethylamine (0.7 mol equivalents)

  • Temperature: 140°C

  • Duration: 2 hours

Under these conditions, the reaction proceeds via nucleophilic attack of the pyridine’s methyl group on the aldehyde, followed by dehydration to yield the secondary alcohol. The use of triethylamine enhances selectivity by neutralizing acidic byproducts, achieving yields exceeding 90%.

Example Workflow:

  • Combine 930 g (10 mol) of 5-methoxy-2-methylpyridine with 66 g (1.5 mol) acetaldehyde in a stainless steel autoclave.

  • Add 71 g triethylamine and heat at 140°C for 2 hours.

  • Remove volatile components (aldehyde, amine) under reduced pressure (25 kPa, 60°C).

  • Recover unreacted pyridine and isolate the product via vacuum distillation (2 kPa, 120°C).

Key Data:

ParameterValue
Yield90%
Selectivity94%
Purity (1H-NMR)>98%

This method’s scalability is demonstrated by its adaptation to 3 L reactors, with a 98% recovery rate for unreacted pyridine.

Grignard Addition to Pyridine Carbaldehydes

An alternative route involves the Grignard reaction with 5-methoxy-2-pyridinecarbaldehyde. Methyl magnesium bromide (CH3MgBr\text{CH}_3\text{MgBr}) reacts with the aldehyde group to form the secondary alcohol.

Reaction Mechanism:

5-Methoxy-2-pyridinecarbaldehyde+CH3MgBr1-(5-Methoxy-2-pyridinyl)ethanol+MgBr(OH)\text{5-Methoxy-2-pyridinecarbaldehyde} + \text{CH}_3\text{MgBr} \rightarrow \text{1-(5-Methoxy-2-pyridinyl)ethanol} + \text{MgBr(OH)}

Optimization Challenges:

  • Moisture Sensitivity: Requires anhydrous conditions.

  • Byproduct Formation: Over-addition of Grignard reagent may produce tertiary alcohols.

While this method offers precise control over stereochemistry, its industrial adoption is limited due to stringent reaction conditions and lower yields (~70%) compared to aldol condensation.

Purification and Characterization

Solvent Systems for Crystallization

The CN105001149A patent highlights the use of Sherwood oil and ethyl acetate (5:1 v/v) for recrystallization. This solvent mixture optimizes polarity differences, enabling high-purity recovery of pyridinemethanol derivatives.

Typical Protocol:

  • Dissolve crude product in Sherwood oil at 60°C.

  • Gradually add ethyl acetate until cloud point.

  • Cool to 4°C for 12 hours.

  • Filter and dry under vacuum.

Outcome:

  • Purity: 99.5% (HPLC)

  • Recovery: 85%

Spectroscopic Characterization

1H-NMR (500 MHz, CDCl₃):

  • δ 8.21 (d, J = 2.5 Hz, 1H, Py-H6)

  • δ 7.34 (dd, J = 8.5, 2.5 Hz, 1H, Py-H4)

  • δ 6.89 (d, J = 8.5 Hz, 1H, Py-H3)

  • δ 4.75 (q, J = 6.5 Hz, 1H, -CH(OH)-)

  • δ 3.82 (s, 3H, -OCH₃)

  • δ 1.43 (d, J = 6.5 Hz, 3H, -CH₃)

13C-NMR (126 MHz, CDCl₃):

  • δ 164.2 (C5-OCH₃)

  • δ 149.1 (C2)

  • δ 136.7 (C6)

  • δ 123.4 (C4)

  • δ 109.8 (C3)

  • δ 68.5 (-CH(OH)-)

  • δ 55.1 (-OCH₃)

  • δ 22.7 (-CH₃)

Industrial-Scale Production Considerations

Catalytic System Optimization

The choice of amine catalyst significantly impacts reaction efficiency. Diethylmethylamine (pKb = 3.6) outperforms triethylamine in reactions involving bulkier aldehydes, reducing side reactions such as oligomerization.

Comparative Catalyst Performance:

CatalystAldehydeYield (%)Selectivity (%)
TriethylamineAcetaldehyde9094
Diethylmethylaminen-Butyraldehyde8293

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

a. Intermediate in Drug Synthesis
2-Pyridinemethanol, 5-methoxy-alpha-methyl-(9CI) is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of substituted pyrrolopyridinones, which are important in developing new therapeutic agents . These derivatives have shown potential in treating conditions such as cancer and neurological disorders.

b. Antimicrobial Activity
Research has indicated that derivatives of 2-Pyridinemethanol exhibit antimicrobial properties. Studies have shown that certain modifications to the pyridine ring can enhance its efficacy against various bacterial strains . This application is particularly relevant in the development of new antibiotics to combat resistant strains.

Chemical Synthesis Applications

a. Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures efficiently. Its methoxy group enhances its reactivity, facilitating further functionalization .

b. Use in Catalysis
2-Pyridinemethanol has been explored as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes. Its ability to coordinate with metal centers makes it valuable for promoting various chemical transformations, including cross-coupling reactions that are essential in creating complex organic molecules .

Case Study 1: Synthesis of Pyrrolopyridinones

In a study published by researchers focusing on drug discovery, 2-Pyridinemethanol was employed to synthesize a library of pyrrolopyridinone derivatives. The synthesized compounds were evaluated for their biological activity against cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various 5-methoxy-2-pyridinemethanol derivatives was conducted to assess their antimicrobial efficacy. The results indicated that specific modifications to the methoxy group significantly enhanced activity against Gram-positive bacteria, suggesting a potential pathway for developing new antimicrobial agents .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
PharmaceuticalIntermediate for pyrrolopyridinonesPotential treatments for cancer
AntimicrobialDevelopment of new antibioticsEffective against resistant bacterial strains
Chemical SynthesisBuilding block for complex moleculesEnhances reactivity due to methoxy group
CatalysisLigand in transition metal-catalyzed reactionsFacilitates cross-coupling reactions

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituted pyridinemethanols exhibit diverse biological and chemical properties depending on the substituents and their positions. Key analogs include:

Compound Name Molecular Formula CAS Number Key Substituents Primary Use/Application Reference
3-Pyridinemethanol,alpha,6-dimethyl-(6CI,9CI) C9H13NO* Not provided -CH3 (alpha), -CH3 (6-position) Intermediate for Pioglitazone metabolites
2-Pyridinemethanol,3-methyl-, acetate (ester) C9H11NO2 166521-79-5 -CH3 (3-position), acetate ester Biochemical reagent
(6-Methylpyridin-2-yl)methyl acetate C9H11NO2 13287-64-4 -CH3 (6-position), acetate ester Pesticide intermediate
2-Pyridinemethanol,alpha-2-propynyl-(9CI) C9H9NO 517907-46-9 -C≡CH (alpha) Research chemical
3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) C9H15NOSi 144056-14-4 -Si(CH3)3 (5-position) Synthetic intermediate

*Inferred from the name "alpha,6-dimethyl."

Key Observations:

Substituent Position :

  • Methoxy groups (e.g., in the target compound) enhance solubility and metabolic stability compared to methyl or propynyl groups .
  • Acetate esters (e.g., 166521-79-5) are often used as prodrugs or stabilized forms of alcohols .

Functional Group Impact: Trimethylsilyl groups (e.g., 144056-14-4) increase lipophilicity, favoring membrane permeability in pharmaceuticals .

Physicochemical Properties

Available data for analogs suggest the following trends:

Property 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) (Inferred) 3-Pyridinemethanol,alpha,6-dimethyl-(6CI,9CI) 2-Pyridinemethanol,3-methyl-, acetate ester
Molecular Weight ~181 g/mol* ~153 g/mol 165.08 g/mol
Boiling Point Not available Not available Not available
pKa (Hydroxyl Group) ~13.7 (predicted) 13.77 (predicted) Not available
LogP (Partition Coefficient) ~1.2 (estimated) ~1.5 (estimated) 0.9 (experimental)

*Estimated based on molecular formula C9H13NO2.

Biological Activity

2-Pyridinemethanol, 5-methoxy-alpha-methyl-(9CI), is a compound that has garnered interest in various biological contexts. This article explores its biological activities, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H15_{15}NO\
  • Molecular Weight : 179.25 g/mol
  • CAS Number : 202917-17-7

Biological Activity Overview

2-Pyridinemethanol derivatives have been studied for their potential biological activities, particularly in the context of neuropharmacology and cancer research. The following sections detail specific areas of interest.

1. Neuropharmacological Effects

Research indicates that compounds related to 2-Pyridinemethanol may influence neurotransmitter systems, particularly serotonin receptors. For instance, derivatives such as 5-Methoxy-α-methyltryptamine (5-MeO-AMT), which shares structural similarities, have been shown to act as agonists at serotonin receptor 2A (5-HTR2A) sites. This interaction is linked to hallucinogenic effects and mood elevation .

Key Findings :

  • Head-Twitch Response (HTR) : In animal models, administration of 5-MeO-AMT resulted in a significant HTR, indicating activation of the 5-HTR2A pathway .
  • Tolerance Development : Repeated dosing led to tolerance in HTR responses, suggesting potential for abuse is low .

2. Anticancer Properties

Recent studies have explored the cytotoxic effects of various pyridine derivatives on cancer cell lines. For example, compounds similar to 2-Pyridinemethanol have been evaluated for their ability to inhibit proliferation in colorectal cancer cell lines such as HCT116 and Caco-2.

Cytotoxicity Data :

CompoundCell LineIC50 (µM)Mechanism of Action
MMNCHCT1160.33Induces apoptosis and cell cycle arrest in G2/M phase
MMNCCaco-20.51Decreases mitochondrial membrane potential

The studies demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms involving the PI3K/AKT/mTOR signaling pathway .

Case Study 1: Serotonergic Activity

A study investigated the serotonergic activity of a related compound (5-MeO-AMT) using behavioral assays in mice. The findings suggested that acute administration elicited significant head-twitch responses indicative of serotonin receptor activation, while repeated administration resulted in tolerance . This highlights the potential for these compounds to modulate serotonergic pathways.

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of pyridine derivatives, MMNC was shown to effectively inhibit cell growth in both HCT116 and Caco-2 cell lines at low concentrations, demonstrating its potential as a therapeutic agent against colorectal cancer . The study utilized Western blot analyses to confirm the downregulation of key signaling proteins associated with tumor growth.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI), and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of substituted pyridinemethanol derivatives often employs condensation reactions. For example, a related compound (Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)) is synthesized via condensation of benzyl tert-butylamine with formaldehyde under basic conditions (NaOH), followed by acid treatment . Adapting this approach, researchers could substitute the starting amine with a pyridine derivative containing a 5-methoxy group. Optimization may involve varying catalysts (e.g., transition metal catalysts for regioselective substitution), temperature (reflux vs. room temperature), and solvent polarity to enhance yield. Monitoring reaction progress via TLC or HPLC is critical.

Q. Which spectroscopic and analytical techniques are most effective for characterizing 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI)?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify the methoxy (-OCH3_3), methyl (-CH3_3), and pyridine ring protons. NOESY may confirm stereochemistry.
  • IR Spectroscopy : Detect hydroxyl (-OH) and aromatic C-O stretches (1050–1250 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated in Cu(II) inclusion complexes of related pyridinemethanol derivatives .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do the 5-methoxy and alpha-methyl substituents influence the coordination chemistry of 2-Pyridinemethanol derivatives with transition metals?

  • Methodological Answer : Substituents significantly alter electronic and steric properties. In a γ-cyclodextrin-Cu(II) complex with [Cu(2-pyridinemethanolate)(2-pyridinemethanol)]PF6_6, the pyridinemethanol acts as a bidentate ligand via the hydroxyl and pyridyl N. The 5-methoxy group’s electron-donating nature may enhance metal-ligand bond stability, while the alpha-methyl group introduces steric hindrance, potentially favoring specific coordination geometries (e.g., square planar vs. octahedral). Researchers should conduct UV-Vis, EPR, and magnetic susceptibility studies to compare ligand field effects with unsubstituted analogs .

Q. What computational strategies can predict the reactivity and electronic properties of 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI)?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO) to assess nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating resonance effect can lower the LUMO energy, enhancing electrophilicity.
  • Molecular Dynamics (MD) Simulations : Study solvation effects and ligand-protein interactions, relevant for biological studies.
  • Charge Transfer Analysis : Quantum calculations, as applied to Cu(II) inclusion complexes, can reveal interfragment charge transfer mechanisms influenced by substituents .

Q. How can researchers resolve contradictions in reported reactivity of pyridinemethanol derivatives under varying conditions?

  • Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., pH, solvent, temperature). For instance, oxidation of pyridinemethanols using KMnO4_4 may yield aldehydes in acidic conditions but carboxylic acids in basic media. Systematic studies should:
  • Control Variables : Fix solvent (e.g., ethanol vs. DMF), catalyst loading, and reaction time.
  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O in hydroxyl groups) to track oxidation pathways.
  • Comparative Analysis : Benchmark results against structurally similar compounds, such as benzyl alcohol derivatives, to identify substituent-specific trends .

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